2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride
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Overview
Description
2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an azetidine ring substituted with a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods provide efficient routes to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The azetidine ring structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is unique due to its specific substitution pattern and the presence of both the trifluoromethoxy group and the azetidine ring. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H |
InChI Key |
UBURPYDJKBHOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
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